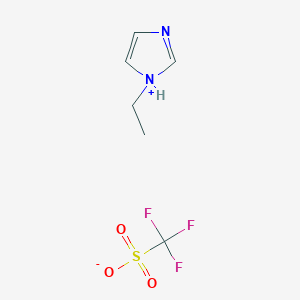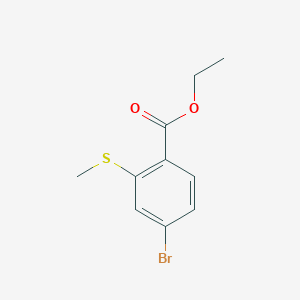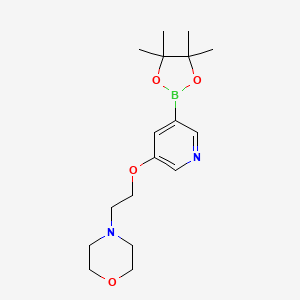
1-Ethylimidazolium trifluoromethanesulfonate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid that may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) and also in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves the use of N-ethylimidazole and trifluoromethanesulfonic acid. To a solution of 16 g of N-ethylimidazole in 20 ml of ethanol, 25 g of trifluoromethanesulfonic acid is added dropwise at 0° C.Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate involves a 1-ethyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion . The structural and electronic properties of this ionic liquid have been studied using first principles dynamical simulations .Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate has been used in the fabrication of electrochemical double-layer capacitors (EDLCs). The electrolyte was prepared using the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate with the polymer poly(vinylidenefluoride)-co-hexafluoropropylene and the salt zinc trifluoromethanesulfonate .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate include a large liquid range, minuscule vapor pressure, miscibility, high thermal stability, broad electrochemical windows, and recyclability . The densities, dynamic viscosities, and electrical conductivities of this ionic liquid have been measured over a wide temperature range .Wirkmechanismus
Target of Action
It’s known that this compound is used as a solvent in various chemical reactions . Therefore, its target could be considered the reactants of these chemical reactions.
Mode of Action
1-Ethylimidazolium trifluoromethanesulfonate interacts with its targets by acting as a medium for the chemical reactions . It facilitates the interaction between reactants, possibly by improving solubility or altering the reaction environment.
Biochemical Pathways
The specific biochemical pathways affected by 1-Ethylimidazolium trifluoromethanesulfonate are dependent on the chemical reactions it is involved in. For instance, it has been used in the production of Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .
Result of Action
The molecular and cellular effects of 1-Ethylimidazolium trifluoromethanesulfonate’s action are largely dependent on the specific reactions it is used in. In the context of its use as a solvent, it can facilitate chemical reactions and contribute to the final products .
Safety and Hazards
While ionic liquids like 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate are generally considered safer and better than traditional organic solvents due to their low volatility, they can still pose fire and explosion hazards. The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s .
Zukünftige Richtungen
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It has also been used in the fabrication of EDLCs, which have received enormous attraction for energy storage applications due to their unique features to meet the high demand for energy in the world .
Biochemische Analyse
Biochemical Properties
1-Ethylimidazolium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a solvent and reaction medium. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates due to its ionic liquid properties.
Cellular Effects
The effects of 1-Ethylimidazolium trifluoromethanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways and can modulate cellular signaling mechanisms
Molecular Mechanism
At the molecular level, 1-Ethylimidazolium trifluoromethanesulfonate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to stabilize certain molecular conformations and its ionic nature contribute to its effectiveness in biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylimidazolium trifluoromethanesulfonate can change over time. The compound is known for its stability, with a high melting point and resistance to degradation . Long-term studies have shown that it maintains its effectiveness in various biochemical assays, although some degradation may occur under extreme conditions. Its stability makes it a reliable reagent for extended experimental use.
Dosage Effects in Animal Models
The effects of 1-Ethylimidazolium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for its safe application in research and potential therapeutic uses.
Metabolic Pathways
1-Ethylimidazolium trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and the regulation of metabolite levels . These interactions can influence the overall metabolic state of cells and organisms, making it a valuable tool for studying metabolic processes and developing metabolic engineering strategies.
Transport and Distribution
The transport and distribution of 1-Ethylimidazolium trifluoromethanesulfonate within cells and tissues are facilitated by specific transporters and binding proteins . Its ionic nature allows it to be efficiently transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its activity and effectiveness in biochemical reactions.
Subcellular Localization
1-Ethylimidazolium trifluoromethanesulfonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its function and activity within cells, as they determine the specific biochemical pathways and processes it can influence.
Eigenschaften
IUPAC Name |
1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKKGMGSMEAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)





![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)







